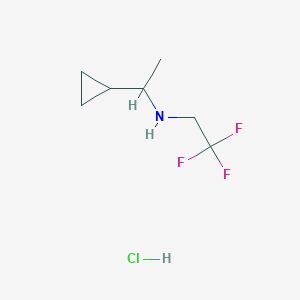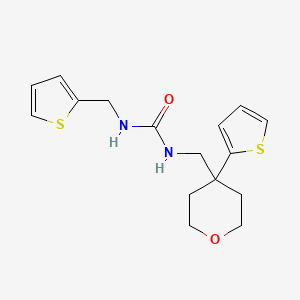
2-Methyl-1-(oxiran-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-1-(oxiran-2-yl)propan-2-ol” is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H12O2/c1-6(2,7)3-5-4-8-5/h5,7H,3-4H2,1-2H3 . This indicates that the molecule consists of a three-carbon backbone with a methyl group and an oxirane attached to the second carbon, and a hydroxyl group attached to the third carbon . Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 116.16 . The compound should be stored at a temperature of 4°C .Scientific Research Applications
Volatomics in Health Diagnostics
Volatile organic compounds (VOCs) like 2-Methyl-1-(oxiran-2-yl)propan-2-ol have shown potential in health diagnostics, specifically in identifying and monitoring irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD) through breath and faecal analysis. These compounds, including propan-1-ol and 1-methyl-4-propan-2-ylcyclohexa-1,4-diene, serve as biomarkers, providing a non-invasive way to diagnose and monitor these conditions with a notable accuracy (Van Malderen et al., 2020).
Flavour Compounds in Food Products
This compound is involved in the formation of branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, which are crucial in flavoring various food products. The understanding of the metabolic pathways and microbial compositions that influence the formation of these compounds is essential for controlling their levels, thereby enhancing the flavor profile of food products (Smit, Engels, & Smit, 2009).
Applications in Neurological Research
In neurological research, compounds like this compound are instrumental in studying neurotransmitter systems, specifically the functioning of glutamate receptors such as N-methyl-D-aspartate receptors (NMDARs). The transport and regulation of these receptors in neurons are crucial for understanding synaptic physiology and the pathology of psychiatric and neurological diseases (Horak et al., 2014).
Biotechnological Production and Downstream Processing
In the realm of biotechnology, this compound is significant in the microbial production and downstream processing of chemicals like 1,3-propanediol and 2,3-butanediol. The separation and purification processes involved in the production of these diols are critical for reducing costs and improving yield and purity, thereby making the biotechnological route more viable (Xiu & Zeng, 2008).
Sustainable Solvent for Natural Product Extraction
This compound is also noted for its role in sustainable practices, particularly as a bio-based solvent (2-MeOx) for the extraction of natural products. Its use not only contributes to environmental sustainability but also proves to be economically viable, offering a promising alternative to conventional petroleum-based solvents (Rapinel et al., 2020).
Safety and Hazards
The compound is classified as a highly flammable liquid and vapor . It may cause serious eye irritation, respiratory irritation, drowsiness or dizziness, and may cause damage to organs through prolonged or repeated exposure . Safety precautions include avoiding use near naked flames, wearing eye protection, and ensuring good ventilation .
properties
IUPAC Name |
2-methyl-1-(oxiran-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2,7)3-5-4-8-5/h5,7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFWEKMZRADUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane]](/img/structure/B2888697.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2888701.png)


![(2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2888707.png)
![1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidine-4-carbonitrile](/img/structure/B2888708.png)

![N-{3-acetyl-6-[3-(2-methoxyphenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiaz oline-2,3'-indoline]-5-yl}acetamide](/img/structure/B2888710.png)

![4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2888714.png)
![6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2888717.png)
![2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2888718.png)
![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2888719.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2888720.png)